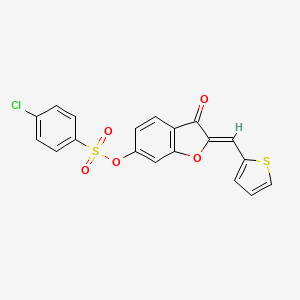

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C19H11ClO5S2 and its molecular weight is 418.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular docking studies related to this compound, highlighting its pharmacological properties and mechanisms of action.

Synthesis

The compound was synthesized through a series of chemical reactions involving the condensation of thiophen derivatives with benzofuran structures. The synthetic route typically involves the formation of the thiophen-2-ylmethylene intermediate, followed by cyclization and sulfonation to yield the final product. Detailed methodologies can be found in various studies focusing on similar heterocyclic compounds .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo assays. Key findings include:

- Antioxidant Activity : The compound exhibited significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.

- Antimicrobial Activity : In vitro tests demonstrated effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.

- Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative disorders like Alzheimer's disease .

The mechanisms underlying the biological activity of this compound are primarily attributed to its ability to interact with specific biological targets:

- Acetylcholinesterase Inhibition : The compound's structure allows it to bind effectively to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

- Antioxidant Mechanism : The presence of thiophene and benzofuran moieties contributes to electron donation capabilities, which help neutralize free radicals.

Case Studies

Several studies have explored the pharmacological effects of compounds structurally similar to this compound:

- Study on Acetylcholinesterase Inhibitors : A series of coumarin-based compounds were synthesized and tested for their inhibitory effects on acetylcholinesterase, showing IC50 values as low as 2.7 µM for some derivatives .

- Antimicrobial Evaluation : Research demonstrated that derivatives with similar structural features displayed broad-spectrum antimicrobial activity, suggesting that modifications can enhance efficacy against resistant strains .

Data Table: Summary of Biological Activities

科学的研究の応用

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiophene derivatives, including those structurally related to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate. These compounds exhibit significant inhibition of free radical-induced lipid oxidation, with inhibition rates ranging from 19% to 30% .

Antimicrobial Properties

Thiophene-linked compounds have shown broad-spectrum antibacterial activity. For instance, derivatives with similar structures have been tested against various bacterial strains, demonstrating potent activity against pathogens such as Micrococcus luteus . The structural modifications in the thiophene ring can enhance this activity significantly.

Anti-inflammatory Effects

Studies indicate that related thiophene derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Conductive Polymers

The incorporation of thiophene units into polymer matrices has been explored for developing conductive materials. Compounds similar to this compound can be integrated into conductive polymers for applications in organic electronics and sensors .

Dyes and Pigments

Thiophene derivatives are also utilized in dye synthesis due to their vibrant colors and stability. The unique electronic properties of these compounds allow for their use in various applications ranging from textiles to photovoltaic devices .

Case Studies

化学反応の分析

Nucleophilic Substitution at the Sulfonate Group

The 4-chlorobenzenesulfonate moiety acts as an excellent leaving group, facilitating nucleophilic displacement under mild conditions. This reactivity is critical for derivatization or prodrug activation strategies .

| Reaction Type | Reagents/Conditions | Expected Products | Key Drivers |

|---|---|---|---|

| SN2 Displacement | Alkali hydroxides (e.g., NaOH) | 6-hydroxybenzofuran derivative + 4-chlorobenzenesulfonic acid | Polar aprotic solvents (e.g., DMF) |

| Amine Alkylation | Primary/Secondary amines (RT) | 6-aminated benzofuran + sulfonate byproduct | Steric accessibility of sulfonate |

| Thiolysis | Thiols (e.g., PhSH, catalytic base) | Thioether-linked benzofuran derivatives | Nucleophilicity of thiolate ion |

Note: Reaction rates depend on solvent polarity and the electronic nature of the nucleophile.

Electrophilic Aromatic Substitution in Thiophene and Benzofuran Moieties

The thiophene ring and benzofuran core are susceptible to electrophilic attacks, with regioselectivity dictated by substituent effects:

Thiophene Reactivity

The thiophen-2-ylmethylene group directs electrophiles to the 5-position of the thiophene ring due to conjugation with the exocyclic double bond .

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0–5°C) | C5 | 5-nitro-thiophene derivative |

| Sulfonation | SO₃/H₂SO₄ | C5 | 5-sulfo-thiophene adduct |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C5 | 5-halo-thiophene compound |

Benzofuran Reactivity

The electron-rich benzofuran system undergoes substitution at the 5-position (para to the oxygen atom) :

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Friedel-Crafts Acylation | AcCl/AlCl₃ | C5 | 5-acetylbenzofuran derivative |

| Bromination | Br₂/FeBr₃ | C5 | 5-bromo-benzofuran analog |

Cycloaddition and Conjugate Addition Reactions

The α,β-unsaturated ketone system (3-oxo-2-methylene) participates in cycloadditions and Michael additions :

| Reaction Type | Reagents/Conditions | Product | Stereochemical Notes |

|---|---|---|---|

| Diels-Alder | Dienes (e.g., 1,3-butadiene) | Six-membered cycloadduct | Endo preference due to conjugation |

| Michael Addition | Malononitrile/Et₃N | 1,4-Adduct with nitrile substituents | Stereoselectivity influenced by Z-configuration |

Oxidation

-

Thiophene Ring : Oxidized to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .

-

Benzofuran Core : The 3-oxo group stabilizes adjacent positions against further oxidation under mild conditions.

Reduction

-

Ketone Reduction : NaBH₄ or LiAlH₄ reduces the 3-oxo group to a secondary alcohol, altering the conjugation system.

-

Sulfonate Stability : The 4-chlorobenzenesulfonate group remains intact under standard reduction conditions (pH > 4).

Hydrolytic Degradation

The compound undergoes pH-dependent hydrolysis:

| Condition | Primary Site | Products |

|---|---|---|

| Acidic (HCl, 60°C) | Sulfonate ester | 6-hydroxybenzofuran + 4-chlorobenzenesulfonic acid |

| Basic (NaOH, RT) | Exocyclic double bond (partial) | Ring-opened thiophene-carboxylic acid |

Photochemical Reactivity

The conjugated system absorbs UV light (λ_max ≈ 280–320 nm), leading to:

特性

IUPAC Name |

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClO5S2/c20-12-3-6-15(7-4-12)27(22,23)25-13-5-8-16-17(10-13)24-18(19(16)21)11-14-2-1-9-26-14/h1-11H/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPAZYAZOCUULG-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。